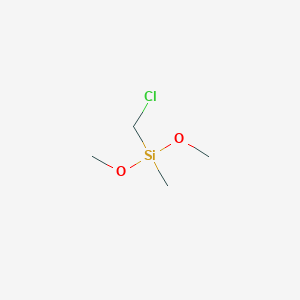

Chloromethyl(methyl)dimethoxysilane

CAS No.: 2212-11-5

Cat. No.: VC3725969

Molecular Formula: C4H11ClO2Si

Molecular Weight: 154.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2212-11-5 |

|---|---|

| Molecular Formula | C4H11ClO2Si |

| Molecular Weight | 154.67 g/mol |

| IUPAC Name | chloromethyl-dimethoxy-methylsilane |

| Standard InChI | InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3 |

| Standard InChI Key | ZXZMFKUGAPMMCJ-UHFFFAOYSA-N |

| SMILES | CO[Si](C)(CCl)OC |

| Canonical SMILES | CO[Si](C)(CCl)OC |

Introduction

Physical and Chemical Characteristics

Structural Information and Identifiers

Chloromethyl(methyl)dimethoxysilane possesses a central silicon atom connected to four distinct functional groups. The structural representation can be expressed using various chemical notation systems, as detailed in Table 1. This structural information is essential for understanding the compound's reactivity and applications .

Table 1: Structural Identifiers of Chloromethyl(methyl)dimethoxysilane

| Parameter | Identifier |

|---|---|

| SMILES notation | COSi(CCl)OC |

| InChI | 1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3 |

| InChI Key | ZXZMFKUGAPMMCJ-UHFFFAOYSA-N |

| Molecular Weight | 154.67 g/mol |

| Molecular Formula | C₄H₁₁ClO₂Si |

| CAS Number | 2212-11-5 |

Physical Properties

The physical characteristics of Chloromethyl(methyl)dimethoxysilane influence its handling requirements, storage conditions, and application potential. The compound exists as a liquid at standard temperature and pressure, with several important physical properties listed in Table 2 .

Table 2: Physical Properties of Chloromethyl(methyl)dimethoxysilane

| Property | Value |

|---|---|

| Physical State | Liquid |

| Density | 1.064 g/mL at 25°C |

| Boiling Point | 140-143°C (atmospheric distillation) |

| Flash Point | 55°C (closed cup) / 131.0°F |

| Purity (typical commercial grade) | 95-97% |

| Appearance | Clear, colorless liquid |

Chemical Reactivity

Chloromethyl(methyl)dimethoxysilane demonstrates significant reactivity primarily through its functional groups. The chloromethyl group presents an electrophilic center prone to nucleophilic attack, while the methoxy groups are susceptible to hydrolysis. The compound reacts with moisture or water, making it moisture-sensitive and requiring careful handling in ambient conditions.

The silicon-chlorine bond is particularly reactive, allowing for various substitution reactions. This reactivity makes the compound useful as a chemical intermediate in the synthesis of functionalized silanes and siloxanes. The methoxy groups can undergo alcoholysis or hydrolysis reactions, forming Si-O-Si linkages that are fundamental in silicone polymer formation.

Synthesis and Production

Industrial Preparation Methods

The most efficient industrial preparation method for Chloromethyl(methyl)dimethoxysilane involves the reaction of chloromethylmethyldichlorsilane with methanol and trimethyl orthoformate. This process represents an improvement over previous methods, offering milder reaction conditions, shorter processing times, and higher yields. The general reaction scheme involves the substitution of chlorine atoms with methoxy groups .

The preparation process typically follows these key steps:

-

Injection of chloromethylmethyldichlorsilane into a storage tank

-

Mixing of trimethyl orthoformate and methanol in a reaction vessel

-

Addition of chloromethylmethyldichlorsilane to the mixture at controlled temperatures (40-90°C)

-

Maintaining reaction conditions for 0.5-4 hours

-

Collection of the product through atmospheric distillation (140-143°C fraction)

-

Capture of byproduct gases (methyl chloride and methyl formate) using cryotrap technology

Yield and Production Efficiency

Modern synthesis methods for Chloromethyl(methyl)dimethoxysilane have achieved impressive efficiency metrics, as demonstrated by experimental data from patent literature. Table 3 summarizes the production parameters and yields obtained under different reaction conditions .

Table 3: Production Parameters and Yields for Chloromethyl(methyl)dimethoxysilane Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chloromethylmethyldichlorsilane | 51 liters | 51 liters |

| Trimethyl orthoformate | 91.5 liters | 95.7 liters |

| Methanol | 3.2 liters | 8 liters |

| Reaction Temperature | 90°C | 60°C |

| Addition Time | 30 minutes | 2 hours |

| Distillation Range | 140-143°C | 140-143°C |

| Yield | 59 kg (96%) | 61 kg (99%) |

| Product Purity (GC) | 100% | 100% |

The exceptional yields (96-99%) and high purity (100% by gas chromatography) demonstrate the efficiency of this synthetic approach. The ability to achieve such results under relatively mild conditions represents a significant advancement in the industrial production of this compound .

Applications and Biological Activity

Chemical Intermediate Applications

Chloromethyl(methyl)dimethoxysilane serves primarily as a chemical intermediate in various synthetic pathways. Its versatile functionality makes it valuable in:

-

Preparation of functionalized silanes for surface modification

-

Synthesis of siloxane polymers with specialized properties

-

Development of coupling agents for composite materials

-

Production of sol-gel precursors for specialized coatings

-

Synthesis of silicon-containing pharmaceutical intermediates

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Mycobacterium tuberculosis | High |

| Enterococcus faecalis | Moderate |

The compound's interaction with DNA and its resulting cytotoxic effects have also sparked interest in potential anticancer applications, though research in this area remains in early stages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume